molecular formula C19H20FNO3 B2694491 (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one CAS No. 477888-92-9

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one

Cat. No. B2694491
CAS RN: 477888-92-9
M. Wt: 329.371
InChI Key: GWVRSJMRXZOQOC-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one, commonly referred to as FMPP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. FMPP is a derivative of the naturally occurring compound trans-cinnamaldehyde, which is found in the essential oils of cinnamon, cassia, and other plants. It has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, FMPP has been shown to have neuroprotective, antifungal, and antimicrobial properties.

Scientific Research Applications

Electron Impact and Negative Ionization Mass Spectra

The study of electron impact (EI) and electron capture negative ionization (ECNI) mass spectra, while not directly mentioning (E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one, provides valuable insights into how similar compounds, specifically polybrominated diphenyl ethers and their methoxy derivatives, are analyzed using mass spectrometry techniques. This research corrects errors in previously published data and discusses the identification of substitution patterns in complex molecules through mass spectral features, which could be applicable to the analysis of this compound (Hites, 2008).

Toxicity of Organic Fluorophores in Molecular Imaging

Research on the toxicity of fluorophores used in molecular imaging, such as Alexa Fluor, BODIPY, and Cy dyes, has implications for the safety and application of this compound, if it were to be utilized as a fluorophore. The review of 19 widely used fluorophores provides a comprehensive understanding of their cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity, laying the groundwork for assessing the potential toxicological impacts of similar compounds (Alford et al., 2009).

Practical Synthesis and Application in Chemical Manufacturing

The development of a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule structurally related to this compound, showcases the importance of efficient, scalable, and safer production methods for fluorinated organic compounds. This research could provide insights into synthesizing similar complex molecules, highlighting the significance of environmental and safety considerations in chemical manufacturing (Qiu et al., 2009).

Fluorescent Chemosensors Based on Phenol Derivatives

The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes demonstrates the potential application of this compound in sensor technology. Given its structural complexity, similar compounds could be explored for their selectivity and sensitivity in detecting metal ions, anions, and neutral molecules, underscoring the importance of molecular design in creating effective chemosensors (Roy, 2021).

properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-23-18-5-2-4-16(14-18)21-12-10-19(22)15-6-8-17(9-7-15)24-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVRSJMRXZOQOC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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